4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide
Description
This compound belongs to the benzamide class, characterized by a 3-nitrobenzamide backbone substituted with a chloro group at the 4-position and an N-linked phenyl group modified with 4-methyl and 2-oxopiperidin-1-yl moieties at the 3-position.
Properties
IUPAC Name |
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-16(12)22-9-3-2-4-18(22)24)21-19(25)13-6-8-15(20)17(10-13)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFAMEYBYPFAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation.
Mode of Action
This compound acts as a direct inhibitor of FXa. It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate. This interaction leads to a rapid onset of inhibition of FXa.
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation. This results in an antithrombotic effect.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. It has a low potential for drug–drug interactions. Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation. This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of boronic esters, which are key building blocks in the synthesis of this compound, can be affected by air and moisture. .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring or benzamide backbone, impacting physicochemical properties:
Table 1: Comparison of Structural Features and Physical Properties
Key Observations :
- Melting Points : Aromatic substituents (e.g., pyrimidine in Compound 8f) increase melting points compared to aliphatic or less rigid groups (e.g., thiophene in Compound 8d) .
- Rotatable Bonds : Flexibility (rotatable bonds) varies with substituent bulk. ZINC33268577 and the target compound have 5 rotatable bonds, suggesting moderate conformational flexibility for target interaction .
Substituent Effects on Bioactivity
- Fluorine vs. Oxopiperidine : H59934 (4-fluorophenyl) lacks the oxopiperidine ring, reducing H-bond acceptor capacity compared to the target compound. Fluorine’s electronegativity may enhance membrane permeability but limit polar interactions .
- Heterocyclic Moieties : Compounds with pyrimidine or thiophene () show varied bioactivity, highlighting the importance of aromaticity in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
